3-Bromo-1H-indazole-7-carboxylic acid
Overview
Description
3-Bromo-1H-indazole-7-carboxylic acid is a heterocyclic organic compound that belongs to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a bromine atom at the 3-position and a carboxylic acid group at the 7-position of the indazole ring. It is used as an intermediate in the synthesis of various biologically active molecules and has applications in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
Indazole derivatives, which include 3-bromo-1h-indazole-7-carboxylic acid, have been found to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit kinases, leading to the disruption of cell cycle regulation and potentially inducing cell death .
Biochemical Pathways
Given its potential role in kinase inhibition, it may affect pathways related to cell cycle regulation and cell volume control
Pharmacokinetics
The compound’s lipophilicity and drug-likeness have been noted, which could impact its bioavailability .
Result of Action
Indazole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Therefore, it’s plausible that this compound could have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-indazole-7-carboxylic acid typically involves the bromination of indazole derivatives. One common method includes the reaction of 3-bromoaniline with ethyl 2-cyanoacetate under basic conditions to form an intermediate, which is then cyclized to produce the indazole ring. The resulting compound is further brominated at the 3-position and carboxylated at the 7-position to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and carboxylation reactions. These processes are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-indazole-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Bromo-1H-indazole-7-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of various indazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-indazole-3-carboxylic acid
- 5-Methyl-1H-indazole-3-carboxylic acid
- 5-Nitro-1H-indazole-3-carboxylic acid
Comparison
3-Bromo-1H-indazole-7-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and binding affinities, making it a valuable compound for targeted drug development and research .
Properties
IUPAC Name |
3-bromo-2H-indazole-7-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-4-2-1-3-5(8(12)13)6(4)10-11-7/h1-3H,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOGUOJFKMABOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659578 | |
Record name | 3-Bromo-2H-indazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040101-01-6 | |
Record name | 3-Bromo-2H-indazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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